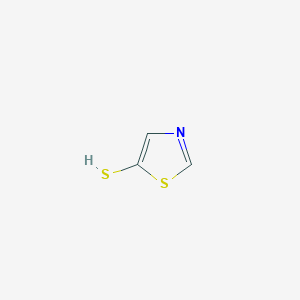

5-Thiazolethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS2/c5-3-1-4-2-6-3/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXGJLZKCTVTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405769 | |

| Record name | 5-THIAZOLETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120405-09-6 | |

| Record name | 5-THIAZOLETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Thiazolethiol and Its Derivatives

Conventional and Modern Synthetic Strategies

Cyclization Reactions for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is the foundational step in the synthesis of 5-thiazolethiol and its derivatives. Various cyclization reactions have been developed to achieve this, with the Hantzsch thiazole synthesis being a classic and widely utilized method. This reaction typically involves the condensation of an α-haloketone with a thioamide.

In a relevant example of thiazole synthesis, the reaction of acetophenone (B1666503) with iodine and thiourea (B124793) under microwave irradiation for 5 minutes, followed by heating in water for 7 minutes, yields 2-amino-4-phenylthiazole (B127512) in 92% yield. This demonstrates a modification of the Hantzsch synthesis, highlighting its efficiency.

Another approach involves the reaction of 2-amino-5-thiol-1,3,4-thiadiazole, which is prepared through the cyclization of thiosemicarbazide (B42300) with carbon disulfide in the presence of anhydrous sodium carbonate. researchgate.net This method underscores the versatility of starting materials for constructing five-membered heterocyclic rings containing sulfur and nitrogen.

Furthermore, a green synthetic route for 2-mercapto-5,6-dihydro-4H-1,3-thiazines has been developed via a sequential C–S coupling, involving a thiol-isothiocyanate reaction followed by an intramolecular thiol-halogen reaction. nih.gov While this produces a related thiazine (B8601807) ring, the principles of tandem C-S bond formation are relevant to the synthesis of substituted thiazoles.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield (%) | Reference |

| Acetophenone | Thiourea | I₂, Microwave (5 min), then H₂O (7 min) | 2-Amino-4-phenylthiazole | 92 | |

| Thiosemicarbazide | Carbon Disulfide | Anhydrous Sodium Carbonate | 2-Amino-5-thiol-1,3,4-thiadiazole | - | researchgate.net |

| Various Thiols | 3-Chloroisothiocyanate | K₂CO₃, EtOH/H₂O (1:1), Microwave or Heating | 2-Mercapto-5,6-dihydro-4H-1,3-thiazines | High | nih.gov |

Nucleophilic Substitution Reactions Involving Thiazolethiols

The thiol group of this compound and its derivatives is a potent nucleophile, readily participating in substitution reactions. The deprotonated form, the thiolate, exhibits enhanced nucleophilicity.

A pertinent example is the regioselective alkylation and glycosylation of 5-amino-1,3,4-thiadiazole-2-thiol. Reaction with various alkylating agents in the presence of anhydrous potassium carbonate in dry acetone (B3395972) leads to the corresponding S-functionalized derivatives. nih.gov This highlights the nucleophilic character of the exocyclic sulfur atom, a property shared by this compound.

The nucleophilic substitution of heteroaryl halides with thiols is a common method for forming C-S bonds. For electron-deficient heteroarenes, this reaction can proceed smoothly. nih.gov In the context of this compound, this could involve the reaction of a 5-halothiazole with a thiol to introduce a thioether at the 5-position, or the use of this compound as the nucleophile to attack a halogenated aromatic or heterocyclic ring.

In a broader context, the desulfurization of thiols for nucleophilic substitution has been demonstrated, where the thiol is converted into a leaving group. nih.gov While not a direct substitution on the thiazole ring, it showcases a pathway where the thiol moiety is transformed to facilitate subsequent reactions.

Oxidation and Reduction Pathways of Thiol Moieties

The thiol group of this compound is susceptible to both oxidation and reduction, leading to a variety of sulfur-containing functional groups.

Oxidation: Thiols can be oxidized to form disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids. The oxidation of thiols by hydrogen peroxide is a well-studied process. researchgate.netresearchgate.netnih.govnih.gov The reaction proceeds through a series of intermediates, with the final product depending on the reaction conditions and the amount of oxidizing agent used. The oxidation of this compound would be expected to follow a similar pathway, initially forming the corresponding disulfide, 5,5'-dithiobis(thiazole), and upon further oxidation, the thiazole-5-sulfonic acid.

Reduction: The disulfide bond in 5,5'-dithiobis(thiazole) can be reduced back to the corresponding thiol, this compound. This reduction is a key reaction in biological systems and can be achieved chemically using various reducing agents. For instance, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is readily reduced by thiols in an exchange reaction. nih.govresearchgate.netscribd.com This principle of disulfide reduction is applicable to disulfides derived from this compound.

| Starting Material | Reagent(s) | Product | Reference |

| Thiol (R-SH) | Hydrogen Peroxide (H₂O₂) | Disulfide (R-S-S-R), Sulfonic Acid (R-SO₃H) | researchgate.netresearchgate.netnih.govnih.gov |

| Disulfide (R-S-S-R) | Reducing Agents (e.g., other thiols) | Thiol (R-SH) | nih.govresearchgate.netscribd.com |

Formation of Diazonium Salts and Subsequent Derivatization

Primary aromatic amines can be converted to diazonium salts through a process called diazotization, which involves treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. uobaghdad.edu.iq These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions.

In a closely related example, 2-amino-5-thiol-1,3,4-thiadiazole can be diazotized to form a diazonium salt. This diazonium salt can then react with activated aromatic compounds in coupling reactions to form azo compounds. researchgate.netnih.gov For instance, coupling with N,N-dimethylaniline would yield an azo dye. This demonstrates a viable pathway for the derivatization of amino-substituted thiazolethiols.

The diazonium group can also be replaced by a variety of other functional groups through Sandmeyer-type reactions, although specific examples for 5-aminothiazole are less common in the provided search results.

Advanced and Sustainable Synthetic Approaches

Microwave-Assisted Organic Synthesis of Thiazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of thiazole derivatives has significantly benefited from this technology.

For instance, the synthesis of 2-amino-4-phenylthiazole via a modified Hantzsch reaction is significantly accelerated under microwave irradiation, with the reaction completing in minutes and affording a high yield. A one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been successfully achieved using microwave irradiation as an eco-friendly energy source. rsc.org This method highlights the efficiency of MAOS in constructing complex heterocyclic systems.

Furthermore, the microwave-assisted preparation of symmetrical thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide (B146897) has been reported. ias.ac.in This two-step, one-pot procedure under microwave irradiation provides the desired products in good yields and with reduced reaction times.

The synthesis of benzothiazole (B30560) and benzoxazole (B165842) libraries has also been achieved using microwave-assisted synthesis, demonstrating the broad applicability of this technique for related heterocyclic systems.

| Reactants | Product | Solvent/Catalyst | Time | Yield (%) | Reference |

| Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Thiazolyl-pyridazinediones | Ethanol, Chitosan | 4-8 min | - | rsc.org |

| Aldehydes, dithiooxamide | Thiazolo[5,4-d]thiazoles | - | - | Good | ias.ac.in |

| 2-Aminothiophenol/2-aminophenol, aldehydes | Benzothiazoles/Benzoxazoles | PIFA | - | - |

Ultrasound-Assisted Synthetic Protocols

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful green chemistry tool, often leading to increased reaction rates, higher yields, and milder reaction conditions. researchgate.netresearchgate.net This technique, known as sonochemistry, has been successfully implemented in the synthesis of various thiazole derivatives. mdpi.comnih.gov The underlying principle of sonochemistry involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, thereby accelerating chemical reactions. researchgate.net

Researchers have demonstrated that ultrasound can significantly reduce reaction times for the synthesis of complex thiazole systems. For instance, a one-pot reaction to synthesize 3-[1-(4-substituted-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-ones was successfully carried out under ultrasonic irradiation. mdpi.com Similarly, the synthesis of 5-arylidene-2-(2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)thiazol-4(5H)-ones was efficiently achieved by irradiating the reactants with an ultrasonic generator in a water bath at 50–60 °C for just 30 minutes. nih.gov The use of ultrasound provides an advantageous alternative to traditional methods that often require prolonged reaction times and higher temperatures. researchgate.net

In another example, new triazole-thiazole hybrids were synthesized using ultrasonic irradiation, highlighting the method's utility in creating complex heterocyclic systems. The adoption of ultrasound-assisted organic synthesis (UAOS) represents a key strategy in developing more sustainable and efficient routes to novel thiazole derivatives. researchgate.net

| Product | Reactants | Conditions | Time | Yield | Reference |

| 5-Arylidene-2-(2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)thiazol-4(5H)-ones | 2-(1-(2-Oxo-2H-chromen-3-yl)ethylidene)thiosemicarbazide, Chloroacetic acid, Aldehydes | Glacial acetic acid, Sodium acetate, Ultrasound (50-60°C) | 30 min | 84% (for 10a) | mdpi.comnih.gov |

| 3-[1-(4-Substituted-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-ones | 2-(1-(2-Oxo-2H-chromen-3-yl)ethylidene)thiosemicarbazide, Hydrazonoyl halides | TEA, Ultrasound | Not Specified | Good | mdpi.com |

| Thiazole Derivatives | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, Hydrazonoyl chlorides / 2-bromo-1-arylethan-1-ones | TCsSB catalyst, Ultrasound | Short | High | nih.gov |

Application of Deep Eutectic Solvents in Thiazolethiol Synthesis

Deep Eutectic Solvents (DESs) have garnered immense attention as green and sustainable alternatives to conventional volatile organic solvents (VOCs). nih.govmdpi.com These solvents are typically formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA), resulting in a mixture with a significantly depressed freezing point compared to its individual components. nih.govresearchgate.net Common components include choline (B1196258) chloride (as HBA) and substances like urea, glycerol, or glycols (as HBDs). nih.govpharmaexcipients.com The attractive properties of DESs, such as low volatility, non-flammability, biodegradability, low cost, and simple preparation, make them ideal for green chemical processes. nih.gov

The Hantzsch thiazole synthesis, a classical method for preparing thiazole rings, has been adapted to utilize DESs, thereby avoiding the use of hazardous organic solvents. nih.gov For example, the synthesis of 4-ferrocenylthiazole derivatives was efficiently carried out in a choline chloride/glycerol (ChCl/Gly) DES at 80 °C. nih.govrsc.org This method not only provided good yields but also allowed for the recycling and reuse of the DES media up to three times without a significant drop in efficiency, further enhancing its environmental credentials. nih.govrsc.org

The catalytic activity of some DESs has also been explored. In the Biginelli reaction for synthesizing dihydropyrimidinones/thiones, a related heterocyclic synthesis, DESs formed from hydrated metal chlorides and hydrogen bond donors were found to be effective catalysts. rsc.org The high activity was attributed to strong hydrogen bonding ability and low viscosity. rsc.org The use of DESs can also be combined with other green techniques, such as ultrasound, to further enhance reaction efficiency. pharmaexcipients.com

| Reaction Type | Deep Eutectic Solvent (DES) | Molar Ratio | Temperature | Key Advantages | Reference |

| Hantzsch Thiazole Synthesis | Choline chloride/Glycerol (ChCl/Gly) | 1:2 | 80 °C | Environmentally benign, Reusable solvent, Good yields | nih.govrsc.org |

| Biginelli Reaction | Zirconyl chloride octahydrate/Ethylene glycol | 1:2 | Room Temp. | Excellent conversion, Recyclable catalyst | rsc.org |

| Thiazolo[5,4-d]thiazole (B1587360) Synthesis | L-Proline/Ethylene Glycol | Not Specified | Not Specified | Eco-friendly, No purification needed | researchgate.net |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and designing novel molecular structures. For thiazole synthesis, investigations often focus on identifying key intermediates and controlling reaction pathways to achieve desired outcomes.

Elucidation of Reaction Mechanisms via Intermediate Analysis

The Hantzsch thiazole synthesis, a cornerstone reaction in this field, generally proceeds through a well-accepted mechanism. The reaction involves the condensation of an α-haloketone with a thioamide-containing compound. The initial step is typically the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization via the attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon, leading to a thiazoline (B8809763) intermediate. Subsequent dehydration of this intermediate yields the final aromatic thiazole ring.

While direct spectroscopic analysis and isolation of these intermediates can be challenging due to their transient nature, their existence is supported by extensive mechanistic studies on related heterocyclic syntheses. For example, in the synthesis of related 1,3,4-thiadiazole (B1197879) derivatives, the proposed mechanism involves a nucleophilic attack by a lone pair on an amine group, followed by the elimination of small molecules to drive the reaction forward. researchgate.net Such studies provide a framework for understanding the sequential bond-forming events that constitute the synthesis of the thiazole core.

Strategies for Regioselectivity Control in Thiazole Hybrid Synthesis

Regioselectivity becomes a critical issue when synthesizing complex or hybrid molecules where multiple reaction pathways are possible. The ability to control which specific isomers are formed is crucial for ensuring the purity and desired functionality of the final product.

In the context of modifying thiazolethiols, intramolecular reactions such as thiol-ene cyclizations provide a clear example of the importance of regiochemical control. wikipedia.org In these reactions, a thiyl radical can add to a double bond within the same molecule, leading to the formation of a new ring. Depending on the structure of the precursor, this can result in different ring sizes, commonly a mixture of 5-exo and 6-endo products. wikipedia.org The regiochemical outcome of such cyclizations is governed by a combination of factors, including Baldwin's rules for ring closure, steric hindrance, and the relative stability of the resulting radical intermediates. The reaction can be directed towards the thermodynamically or kinetically favored product by carefully selecting the substituents and reaction conditions. wikipedia.org These principles are broadly applicable to the synthesis of complex thiazole hybrids, where the strategic placement of functional groups can be used to direct cyclization and addition reactions to a specific site on the molecule, thereby ensuring the desired connectivity in the final hybrid structure.

Functionalization and Derivatization of the Thiazolethiol Core

The thiol group on the this compound core is a versatile functional handle that allows for a wide array of subsequent modifications. This functionalization is key to tuning the molecule's properties for various applications.

Thiol-Ene Click Chemistry for C-S Bond Formation

Thiol-ene "click" chemistry has emerged as a highly efficient and versatile strategy for C-S bond formation. researchgate.net This reaction, which involves the addition of a thiol across a carbon-carbon double bond (an 'ene'), is characterized by high yields, stereoselectivity, rapid reaction rates, and tolerance to a wide range of functional groups, making it a prime example of a click reaction. wikipedia.orgalfa-chemistry.com The reaction can be initiated by either free radicals (often generated by light or heat) or by nucleophilic/base catalysis. alfa-chemistry.comrsc.org

Radical Mechanism : The process is initiated by the formation of a thiyl radical (RS•) from the thiol. This radical then undergoes an anti-Markovnikov addition to the alkene, forming a carbon-centered radical intermediate. A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule, propagates the chain and yields the final thioether product. wikipedia.orgalfa-chemistry.com

Nucleophilic Mechanism : In the presence of a base, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion then attacks an electron-deficient alkene (such as an acrylate (B77674) or maleimide) via a Michael addition, forming a carbon-centered anion which is subsequently protonated to give the final product. alfa-chemistry.com

This methodology is exceptionally well-suited for the derivatization of this compound. The thiol group can readily react with a vast library of commercially available or synthetically accessible 'ene'-containing molecules. This enables the straightforward attachment of various functionalities, including polymers, biomolecules, and small organic moieties, to the thiazole core. nih.govresearchgate.net The mild and often biocompatible conditions of thiol-ene reactions have led to their extensive use in materials science, bioconjugation, and surface functionalization. researchgate.netnih.gov

| 'Ene' Substrate Type | Initiator/Catalyst | Mechanism | Key Features | Application Area | Reference |

| General Alkenes | UV light, Heat, Radical Initiators (e.g., DMPA, AIBN) | Free Radical | Anti-Markovnikov addition, Rapid, High yield | Polymer synthesis, Material functionalization | alfa-chemistry.comnih.gov |

| Electron-deficient Alkenes (e.g., Acrylates, Maleimides) | Base (e.g., Triethylamine) | Nucleophilic (Michael Addition) | Highly efficient, No initiator needed | Bioconjugation, Hydrogel formation | alfa-chemistry.comresearchgate.net |

| Vinyl-functionalized surfaces | Sunlight (~4% UV) | Free Radical | Anchors molecules to oxide surfaces | Surface patterning | wikipedia.org |

| Allyloxycarbonyl (alloc) groups on peptides | Photoinitiator (e.g., DPAP) | Free Radical | Cysteine-selective modification | Peptide cyclization and modification | nih.gov |

Synthesis of Fused Heterocyclic Systems Containing the Thiazole Moiety

The thiazole ring serves as a foundational component in the synthesis of various fused heterocyclic systems. These structures are of significant interest due to their diverse pharmacological applications. dmed.org.ua Methodologies for constructing these fused systems often involve the annulation of a second ring onto a pre-existing thiazole derivative or the simultaneous formation of both heterocyclic rings.

One common strategy involves the construction of a pyridine (B92270) ring fused to a thiazole core, resulting in thiazolo[4,5-b]pyridines. dmed.org.ua These compounds are considered purine (B94841) bioisosteres and have garnered attention for their wide range of biological activities. dmed.org.uadmed.org.ua Synthetic approaches can be broadly categorized into those that start with a thiazole derivative and build the pyridine ring, and those that begin with a pyridine derivative and annulate the thiazole ring. dmed.org.uadmed.org.ua

For instance, a three-component condensation reaction of a 2-aminothiazole (B372263) derivative, an appropriate aldehyde, and Meldrum's acid can be employed to form the pyridine portion of the fused system. dmed.org.ua Another approach is the one-pot Michael addition and cyclo-elimination cascade, which uses a Knoevenagel condensation product of 3-benzyl-4-thiazolidine-2-thione and an aromatic aldehyde as a Michael acceptor. dmed.org.ua Alternatively, starting from pyridine derivatives, the thiazole ring can be annulated. This can be achieved through a multi-step process beginning with the acylation of pyridin-2-amine, followed by treatment with phosphorus pentasulfide (P2S5) and subsequent oxidation to yield the 2-substituted thiazolo[4,5-b]pyridine. dmed.org.ua Microwave-assisted synthesis has also been shown to be an efficient method for preparing derivatives like thiazolo[4,5-b]pyridine-2-carbonitriles. dmed.org.ua

Another important class of fused systems is the thiazolo[4,5-d]pyridazines. A series of these compounds bearing a 2-thioureido function have been synthesized and evaluated for their biological activities, such as dihydrofolate reductase (DHFR) inhibition. nih.gov

The synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives has been achieved through methods like the Thorpe–Ziegler cyclization reaction. mdpi.com Solid-phase synthesis has also been utilized to create libraries of these fused compounds, demonstrating high yields across multiple synthetic steps. mdpi.comresearchgate.net This technique involves anchoring the initial reactant to a solid support and sequentially adding reagents to build the desired heterocyclic structure. For example, a Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with α-halo ketones can produce a thiazole resin, which can then be converted to the thiazolopyridine resin using the Friedländer protocol under microwave irradiation. researchgate.net

The reaction of 2-aminothiazol-4(5H)-iminium salts with various 1,3-CCC-dielectrophiles has also been investigated as a route to a diverse set of thiazolo[4,5-d]pyridines. researchgate.net

Table 1: Selected Synthetic Methodologies for Fused Thiazole Systems

| Fused System | Starting Materials | Key Reagents/Conditions | Resulting Compound Type |

|---|---|---|---|

| Thiazolo[4,5-b]pyridines | 2-Aminothiazole derivative, Aldehydes, Meldrum's acid | Three-component condensation | 2-Substituted thiazolo[4,5-b]pyridines |

| Thiazolo[4,5-b]pyridines | 3-Benzyl-4-thiazolidine-2-thione, Aromatic aldehydes, Malononitrile or Ethyl cyanoacetate | Knoevenagel condensation, Michael addition, Cyclo-elimination | 5,7-Disubstituted-6-cyano(or ethoxycarbonyl)-2-thioxo-3-phenyl-2,3-dihydrothiazolo[4,5-b]pyridines |

| Thiazolo[4,5-b]pyridines | Pyridin-2-amine, Furan-2-carbonyl chloride | P2S5, Potassium ferricyanide | 2-(Furan-2-yl)thiazolo[4,5-b]pyridine |

| Thiazolo[4,5-b]pyridines | 2-Chloro-3,5-dinitropyridine, 3-Methyl-1,2,4-triazole-5-thiol | Na2CO3 or Et3N, Heat | 2-Methyl-7-nitro dmed.org.uanih.govmdpi.comtriazolo[5',1':2,3]thiazolo[4,5-b]pyridine |

| Thiazolo[4,5-d]pyrimidines | Solid supported cyanocarbonimidodithioate, α-Halo ketones | Thorpe-Ziegler cyclization, Friedländer protocol (microwave) | 2,5,6,7-Tetrasubstituted thiazolo[4,5-b]pyridines |

Modification at the C5 Position of Thiazolidinone Analogues

The C5 position of the thiazolidinone ring is a key site for chemical modification, leading to a wide array of derivatives, particularly 5-ene-4-thiazolidinones. nih.govump.edu.pl These compounds, characterized by an exocyclic double bond at the C5 position, are of significant interest in medicinal chemistry. ump.edu.pl

The most prominent method for introducing this exocyclic double bond is the Knoevenagel condensation. nih.gov This reaction involves the condensation of a thiazolidinone core with an oxo-compound, such as an aldehyde or ketone. The methylene (B1212753) group at the C5 position of the thiazolidinone possesses sufficient nucleophilic activity to attack the electrophilic carbonyl carbon of the oxo-compound, leading to the formation of the 5-ylidene derivative. nih.gov A variety of aldehydes, ketones, and heterocyclic compounds like isatins have been used as the oxo-component in this reaction. nih.gov

Another strategy for modification at the C5 position involves the use of 5-halogenated thiazolidinone intermediates. nih.gov For example, the reaction of 4-thiazolidinones with halogens can produce 5-halogen-derivatives. These halogenated compounds are effective reagents for further synthetic transformations. An original method for synthesizing a 5-ylidene derivative was developed based on the ethyl ester of 5-bromo-2-thioxo-4-thiazolidone-3-acetic acid. nih.gov

Dimerization at the C5 position is also a possible modification. Rhodanine derivatives, such as rhodanine-3-carboxylic acids, can undergo dimerization at the C5 position when treated with thionyl chloride, yielding acyl chlorides that can be used for subsequent modifications. nih.gov Similarly, the reaction of 3-alkyl(aryl)rhodanines with bis-(trimethylsilyl)formamide can lead to dimerization and the formation of bis-(3-R-rhodaninyl-5)methinoxynes. nih.gov

The reactivity of the C5 position is also utilized in the synthesis of fused heterocyclic systems. For instance, 5-ylidene- dmed.org.uadmed.org.uathiazolo[3,2-b] dmed.org.uanih.govmdpi.comtriazol-6-ones can be synthesized through a [2+3]-cyclocondensation reaction approach involving 5-ene-4-thiazolidinone moieties. nih.gov

It is important to note that the methylene carbon atom at the 4-position of 5-thiazolidinone isomers also exhibits nucleophilic activity, allowing it to attack electrophilic centers and form 4-ylidene derivatives. researchgate.net However, reports on the synthesis and biological activity of 5-thiazolidinones and their C4 modifications are less common compared to their 4-thiazolidinone (B1220212) counterparts. researchgate.net

Table 2: Methods for Modification at the C5 Position of Thiazolidinones

| Modification Type | Reagents/Precursors | Key Conditions | Resulting Structure |

|---|---|---|---|

| Knoevenagel Condensation | Thiazolidinone core, Aldehydes/Ketones (e.g., isatins) | Basic or acidic catalysis | 5-Ene-4-thiazolidinones (5-ylidene derivatives) |

| Halogenation/Substitution | 4-Thiazolidinones, Halogens (e.g., Bromine) | Acetic acid | 5-Halogen-derivatives (e.g., 5-bromo-4-thiazolidinone) |

| Dimerization | Rhodanine-3-carboxylic acids | Thionyl chloride | Dimerized acyl chlorides |

| Dimerization | 3-Alkyl(aryl)rhodanines | Bis-(trimethylsilyl)formamide | Bis-(3-R-rhodaninyl-5)methinoxynes |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-Thiazolethiol, NMR is crucial for investigating the thiol-thione tautomerism, as the proton and carbon environments differ significantly between the two forms. researchgate.net The equilibrium can be influenced by factors such as solvent and temperature. uoc.gr

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in its structure. The presence of tautomers would result in two sets of signals.

Thiol Form (this compound) : This form possesses an S-H proton, which typically gives rise to a signal in the range of δ 3-4 ppm. researchgate.net The two protons on the thiazole (B1198619) ring, H-2 and H-4, would appear as distinct signals. Based on data for the parent thiazole molecule, the H-2 proton is expected to be the most downfield (δ 8.5-9.0), while the H-4 proton would be further upfield (δ 7.2-8.0). chemicalbook.com

Thione Form (Thiazol-5(4H)-one-2-thione) : This tautomer is characterized by an N-H proton instead of an S-H proton. The N-H proton signal is typically observed at a more downfield chemical shift, often in the range of δ 13-15 ppm, confirming the thione structure. researchgate.net The signals for the CH and CH₂ protons in the ring would also have characteristic shifts.

The ratio of the integrals of the signals corresponding to each tautomer can be used to determine their relative abundance in a given solvent and at a specific temperature. chegg.com

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound Tautomers

| Proton | Thiol Form | Thione Form |

|---|---|---|

| H-2 | ~8.5-9.0 | - |

| H-4 | ~7.2-8.0 | ~3.5-4.5 (CH₂) |

| S-H | ~3.0-4.0 | - |

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, making this technique highly effective for distinguishing between the thiol and thione tautomers. mdpi.comresearchgate.net

Thiol Form : In this isomer, the spectrum would show three signals for the aromatic thiazole ring carbons. Based on data for substituted thiazoles, the C-2, C-4, and C-5 carbons would have distinct chemical shifts. asianpubs.orgspectrabase.com

Thione Form : The most significant feature in the ¹³C NMR spectrum of the thione form is the signal for the C=S (thiocarbonyl) carbon. This carbon is typically highly deshielded and appears at a very downfield chemical shift, often in the range of δ 180-205 ppm. mdpi.com The other carbons in the ring would also exhibit shifts different from those in the thiol form. asianpubs.org

The presence of signals for both tautomers in the spectrum confirms the existence of a tautomeric equilibrium in solution. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound Tautomers

| Carbon | Thiol Form | Thione Form |

|---|---|---|

| C-2 | ~150-155 | ~165-175 (C-2) |

| C-4 | ~115-125 | ~35-45 (C-4) |

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and RAIRS, measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. innovatechlabs.comrtilab.com It is particularly useful for identifying functional groups. youtube.com

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound and distinguishing between its tautomers. pressbooks.pub The key vibrational bands are:

S-H Stretch : The presence of the thiol tautomer is confirmed by a weak absorption band corresponding to the S-H stretching vibration, which typically appears in the region of 2500-2600 cm⁻¹. researchgate.net

N-H Stretch : The thione tautomer exhibits an N-H stretching band, usually found in the range of 3100-3300 cm⁻¹.

C=S Stretch : A strong absorption band associated with the C=S (thione) stretching vibration is characteristic of the thione form and is observed around 1340-1360 cm⁻¹. researchgate.net

C=N and C=C Stretches : The thiazole ring itself gives rise to characteristic C=N and C=C stretching vibrations, typically in the 1400-1650 cm⁻¹ region. researchgate.net

The relative intensities of the S-H versus the N-H and C=S bands can provide qualitative information about the position of the tautomeric equilibrium.

RAIRS, also known as Infrared Reflection Absorption Spectroscopy (IRRAS), is a highly sensitive technique for studying thin films and molecular monolayers adsorbed on reflective surfaces, such as metals. ucr.edubruker.com For a thiol like this compound, this technique is ideal for analyzing its self-assembled monolayers (SAMs) on a gold surface.

The "surface selection rule" in RAIRS dictates that only molecular vibrations with a dynamic dipole moment component perpendicular to the metal surface are strongly active in the spectrum. bruker.commdpi.com When this compound adsorbs onto a gold surface, it is expected to bind through the sulfur atom of the thiol group. This would likely orient the thiazole ring in a specific manner with respect to the surface. Consequently, the intensities of the ring's vibrational modes would be enhanced or diminished depending on their orientation. researchgate.net For instance, out-of-plane bending modes might become more prominent if the ring is oriented parallel to the surface, while in-plane stretching modes would be enhanced in a more perpendicular orientation. shimadzu.com RAIRS can thus provide crucial information on the molecular orientation and packing within the monolayer. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. pg.edu.pl It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. lcms.cz

For this compound (C₃H₃NS₂), the molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would appear at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The fragmentation of thiazole derivatives in the mass spectrometer often involves characteristic losses of small, stable molecules. researchgate.net Plausible fragmentation pathways for this compound could include:

Loss of a sulfur atom (S) or a sulfhydryl radical (•SH).

Cleavage of the thiazole ring, leading to the loss of hydrogen cyanide (HCN), thioformyl (B1219250) radical (•CHS), or carbon disulfide (CS₂).

Rearrangements followed by fragmentation, which are common in heterocyclic systems. nih.gov

Analysis of these fragment ions helps to piece together the structure of the original molecule and confirm the identity of this compound.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. wikipedia.orgnih.gov This method is considered the gold standard for structural determination.

For thiazole-thiol derivatives, X-ray crystallography is particularly crucial for definitively establishing the predominant tautomeric form (thiol vs. thione) in the crystalline state, an ambiguity that can be challenging to resolve by other spectroscopic means. researchgate.net While a specific crystal structure for the parent this compound is not readily found in the surveyed literature, extensive crystallographic studies have been conducted on its derivatives.

For instance, the crystal structures of various thiazolo[5,4-d]thiazole (B1587360) derivatives reveal how molecular packing is governed by non-covalent interactions. nih.govrsc.org In these studies, analysis of the crystal packing modes, such as herringbone or slipped-stack arrangements, helps to correlate the molecular structure with the material's photophysical properties. nih.gov Similarly, single-crystal X-ray diffraction analysis of 5-arylimino-1,3,4-thiadiazole derivatives, which are structurally related to thiazole-thiols, has provided unequivocal proof of their molecular structure and stereochemistry. mdpi.com In one such derivative, the 1,3,4-thiadiazole (B1197879) ring was found to be nearly planar. mdpi.com

These studies on related compounds underscore the utility of X-ray crystallography in this field. A typical crystallographic analysis would provide a data table summarizing key structural parameters.

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.4 Å, c = 12.1 Å |

| α = 90°, β = 105°, γ = 90° | |

| Key Bond Lengths | C=S: 1.67 Å, C-S(ring): 1.74 Å |

| Key Bond Angles | C-S-C(ring): 91° |

| Intermolecular Contacts | Hydrogen bonding (N-H···S) |

Note: This table is for illustrative purposes to show the type of data obtained from an X-ray crystallography experiment.

Elemental Microanalysis (CHN/CHNS)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. thermofisher.com This analysis is critical for verifying the empirical formula of a newly synthesized compound and assessing its purity. researchgate.net The experimental percentages are compared against the theoretical values calculated from the compound's molecular formula.

For this compound, the molecular formula is C₃H₃NS₂. chemspider.com The theoretical elemental composition can be calculated based on its molecular weight of 117.19 g/mol . chemspider.com The close agreement between experimental and calculated values provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

| Carbon | C | 12.01 | 30.75% |

| Hydrogen | H | 1.01 | 2.58% |

| Nitrogen | N | 14.01 | 11.95% |

| Sulfur | S | 32.07 | 54.73% |

Note: Values are calculated based on the molecular formula C₃H₃NS₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. ijprajournal.commsu.edu Molecules with unsaturated functional groups, known as chromophores, can absorb UV or visible light to promote electrons from a ground electronic state to a higher energy excited state. nanoqam.ca

For this compound and its derivatives, the UV-Vis spectrum is typically characterized by absorptions arising from π→π* and n→π* electronic transitions. nanoqam.calibretexts.org The π→π* transitions, which are generally of high intensity (molar absorptivity ε > 1,000 L·mol⁻¹·cm⁻¹), are associated with the conjugated π-system of the thiazole ring. nanoqam.ca The n→π* transitions are typically of lower intensity (ε < 1,000 L·mol⁻¹·cm⁻¹) and involve the promotion of an electron from a non-bonding orbital (e.g., on the sulfur or nitrogen atoms) to an anti-bonding π* orbital. nanoqam.ca

The presence of the thione tautomer (C=S) in equilibrium with the thiol form is particularly significant for the UV-Vis spectrum. The C=S chromophore gives rise to a characteristic n→π* transition at longer wavelengths. For example, studies on the related compound 5-aminothiazole-2-thiol (B1608562) show electronic transitions at λₘₐₓ = 298 nm, attributed to a π→π* transition of the thiazole ring, and at 392 nm, assigned to the n→π* transition of the C=S group in the thione form. The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Table 3: Typical UV-Vis Absorption Data for Thiazole-Thiol Compounds

| Compound Class | λₘₐₓ (nm) Range | Electronic Transition |

| 5-Aminothiazole Derivatives | 358 - 410 nm | π→π |

| 5-Aminothiazole-2-thione | ~298 nm | π→π (thiazole ring) |

| 5-Aminothiazole-2-thione | ~392 nm | n→π* (C=S group) |

Source: Data compiled from studies on related thiazole derivatives. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of 5-Thiazolethiol. These calculations, based on the principles of quantum mechanics, can determine the molecule's electronic distribution, stable conformations, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. mdpi.com It is a primary tool for optimizing the molecular geometry of thiazole (B1198619) derivatives and understanding their electronic properties. chem960.com DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), have been effectively employed to determine the most stable tautomeric forms of similar heterocyclic thiols, such as the thione-thiol tautomerism in triazole-thiones. ptfarm.pl For thiazole derivatives, DFT has been used to calculate optimized geometrical structures in the gas phase. researchgate.net

The geometry optimization process involves finding the lowest energy conformation of the molecule. For thiazole-thiol systems, this includes determining key bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's stability and reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole-Thiol System Calculated by DFT

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=S | ~1.67 Å |

| C-N (thiazole) | ~1.31 Å | |

| C-S (thiazole) | ~1.77 Å | |

| C-C (thiazole) | ~1.37 Å | |

| Bond Angle | S-C-S | ~92.5° |

| C-N-C | ~110° | |

| N-C-S | ~115° |

Note: These are representative values based on calculations for similar structures and may vary for this compound.

The electronic structure analysis via DFT provides insights into the distribution of electrons within the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in predicting the chemical reactivity and kinetic stability of the molecule. nih.gov

Beyond DFT, other quantum chemical methods are utilized for molecular orbital (MO) analysis. Ab initio and semi-empirical methods offer different levels of theory and computational cost.

Ab initio molecular orbital theory comprises methods based solely on quantum mechanics principles without the inclusion of experimental data. amazon.comscribd.com These methods, such as Hartree-Fock (HF), can be used for geometry optimization and to obtain electronic structures. jpionline.org For complex reactive chemistry simulations, ab initio molecular dynamics (AIMD) allows for the examination of the real-time evolution of molecular orbitals, providing detailed insights into the time-dependent electronic structure. nih.gov

Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify calculations, making them computationally less expensive than ab initio methods. researchgate.net These methods are particularly useful for large molecules and for performing conformational analysis. For instance, the semi-empirical method AM1 has been employed to calculate a set of physicochemical parameters for thiazole derivatives in structure-activity relationship studies. ptfarm.plnih.gov Conformational flexibility of thiazole derivatives has also been explored using AM1 and PM3 calculations to generate molecular energy profiles with respect to specific torsional angles. scispace.com

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: The prediction of IR spectra is a standard application of computational chemistry. faccts.de After geometry optimization, a frequency calculation is typically performed. DFT methods, such as B3LYP, are commonly used to compute vibrational frequencies. computabio.com The calculated harmonic frequencies are often scaled to better match experimental values. These theoretical spectra help in the assignment of vibrational bands observed in experimental IR spectra of thiazole derivatives. chem960.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict NMR chemical shifts. schrodinger.com DFT-based methods have been developed to calculate ¹H and ¹³C NMR chemical shifts for organic molecules. arxiv.org The accuracy of these predictions depends on the level of theory and basis set used. frontiersin.org For complex molecules, computational prediction of NMR spectra can help in structure determination and the assignment of experimental signals. schrodinger.comq-chem.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules, which is particularly important in drug discovery and materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme.

Studies on various thiazole derivatives have demonstrated their potential to interact with a range of biological targets. For example, molecular docking has been used to investigate the binding of thiazole derivatives to the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. nih.gov These simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. mdpi.comnih.gov Docking studies have also been performed on thiazole derivatives targeting other enzymes like lanosterol (B1674476) 14α-demethylase in fungi and various bacterial enzymes. mdpi.commdpi.com The binding affinity, often expressed as a docking score or binding free energy, can be calculated to rank potential drug candidates. jpionline.orgcardiosomatics.ru

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of compounds with their biological activity using computational methods. ptfarm.plnih.gov For thiazole derivatives, quantitative structure-activity relationship (QSAR) models have been developed to understand the physicochemical properties that govern their activity. nih.gov

In these studies, various molecular descriptors are calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), hydrophobic (e.g., logP), or steric (e.g., molecular volume). Semi-empirical methods like AM1 are often used to compute these parameters. ptfarm.plnih.gov Statistical methods such as principal component analysis (PCA) and regression analysis are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.gov Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ptfarm.plnih.gov For instance, SAR studies on pyrazoline-thiazole hybrids have revealed that the electron-donating or electron-withdrawing nature of substituents significantly influences their enzymatic inhibitory activities. nih.gov

Materials Informatics Approaches for Compound Design and Prediction

Materials informatics is a data-centric field that merges materials science with data science, artificial intelligence (AI), and machine learning (ML) to accelerate the discovery and design of new materials. idtechex.commaterials.zone By leveraging large datasets from experiments and simulations, materials informatics enables researchers to predict material properties, optimize formulations, and make data-driven decisions, thereby reducing the reliance on time-consuming and costly trial-and-error experimentation. materials.zonenih.gov This approach is increasingly applied in pharmaceutical and chemical research to streamline the development of novel compounds with desired characteristics. materials.zonematerials.zone

In the context of this compound and its derivatives, materials informatics, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning, plays a pivotal role in predicting biological activities and guiding the design of new compounds. researchgate.netptfarm.pl These computational strategies are essential for navigating the vast chemical space of thiazole derivatives to identify candidates with high potential for various applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ptfarm.pl By identifying key molecular descriptors—numerical representations of a molecule's physicochemical properties—QSAR models can predict the activity of untested or newly designed compounds. laccei.org

Several QSAR studies have been successfully performed on thiazole derivatives to guide the design of new, more potent agents. These studies build models by correlating molecular descriptors with activities against various biological targets.

As 5-Lipoxygenase (5-LOX) Inhibitors: A 2D-QSAR study was conducted on a series of 59 thiazole derivatives to discover potential 5-LOX inhibitors, which are valuable in developing anti-inflammatory drugs. laccei.org The model was built using multiple linear regression (MLR) and showed significant statistical quality, with a correlation coefficient (R²) of 0.626 and a test set prediction coefficient (R² test) of 0.621, demonstrating its predictive capability. laccei.org

As Aurora A Kinase Inhibitors: In a study of 54 aminothiazole derivatives, 2D and 3D-QSAR models were developed to understand the structural requirements for inhibiting Aurora A kinase. nih.gov The 2D model yielded a squared correlation coefficient (R²) of 0.828. nih.gov The 3D-QSAR models (CoMFA and CoMSIA) showed even stronger correlations and high predictive power, with predictive R² values of 0.788 and 0.798, respectively. nih.gov The resulting 3D contour maps provided insights into how modifying the compounds' electrostatic and hydrophobic properties could enhance inhibitory activity. nih.gov

For Antimicrobial Activity: 2D and 3D-QSAR models were developed for a set of aryl thiazole derivatives to predict their antimicrobial activity. ijpsdronline.com The 2D-QSAR model demonstrated a high correlation (R² = 0.9521), while the 3D-QSAR model also showed good internal and external validation, indicating that the models can be useful for designing novel antimicrobial agents. ijpsdronline.com

Machine Learning and High-Throughput Screening

The effectiveness of materials informatics relies heavily on the availability of large, high-quality datasets. nih.gov High-Throughput Screening (HTS) is a key technology that facilitates the rapid testing of thousands to millions of compounds, generating the vast amounts of data needed to train robust machine learning models. nih.govsygnaturediscovery.comncsu.edu Cheminformatics and ML algorithms are then used to mine this data, filter compounds, and predict their biological activities and other properties. ncsu.edunih.gov

Recent research highlights the power of combining HTS data with advanced machine learning models for the design and prediction of thiazole derivatives.

Prediction of Urease Inhibitors: Machine learning models have been developed to identify novel thiazole-based urease inhibitors from large compound libraries. researchgate.net These models, which include regression and classification algorithms, achieved a balanced accuracy of approximately 78% and a predictive accuracy (coefficient of determination q²) between 0.2 and 0.7. researchgate.net This demonstrates the ability of ML to accurately predict the activity of new compounds based on learned physicochemical features. researchgate.net

Anticancer Activity Prediction: ML has been applied to predict the anticancer potential of thiazole derivatives against specific targets like the estrogen receptor. researchgate.net In one study using a dataset of 53 thiazole chemicals, various ML algorithms were compared. researchgate.net The Support Vector Machine and Partial Least Square regression models both achieved a model score (R²) of 0.6422 on the test set, indicating a reliable correlation that can be useful in designing similar anticancer agents. researchgate.net

The following table summarizes the performance of different computational models used in the study of thiazole derivatives.

| Model Type | Target/Application | Key Performance Metrics | Reference |

| 2D-QSAR (MLR) | 5-Lipoxygenase Inhibition | R² = 0.626; R²test = 0.621 | laccei.org |

| 2D-QSAR (MLR) | Aurora A Kinase Inhibition | R² = 0.828; R²cv = 0.771 | nih.gov |

| 3D-QSAR (CoMFA) | Aurora A Kinase Inhibition | q² = 0.695; R²pred = 0.788 | nih.gov |

| 3D-QSAR (CoMSIA) | Aurora A Kinase Inhibition | q² = 0.698; R²pred = 0.798 | nih.gov |

| Machine Learning | Urease Inhibition | Balanced Accuracy ≈ 78% | researchgate.net |

| Machine Learning (SVM) | Estrogen Receptor Inhibition | Model Score (R²) = 0.6422 | researchgate.net |

These computational approaches not only accelerate the identification of promising hit compounds but also provide deeper insights into structure-activity relationships, guiding medicinal chemists in the rational design of more effective and specific molecules based on the this compound scaffold. nih.gov

Biological Activities and Associated Mechanistic Pathways

Antimicrobial Activities

Derivatives of the 5-thiazolethiol scaffold have demonstrated a broad spectrum of antimicrobial activities, showing efficacy against various bacterial and fungal pathogens. nih.govmdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, a series of 5-arylidene-thiazolidine-2,4-dione derivatives have shown notable activity, primarily against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 2 to 16 µg/mL. nih.gov These compounds are believed to act by inhibiting the synthesis of the bacterial cell wall peptidoglycan. mdpi.com

In one study, newly synthesized thiazole-thiazolidin-4-one derivatives were tested against a panel of bacteria. nih.gov One derivative, compound 4b (2,6-dichlorobenzylidene derivative), was particularly effective against all tested bacterial species, with a MIC of 62.5 µg/ml against Klebsiella pneumoniae. nih.gov Another derivative, 4c (2,6-dihydroxybenzylidene derivative), was the most active against Escherichia coli with a MIC value below 31.25 µg/ml. nih.gov

Another class of compounds, thiazole-quinolinium derivatives, has also been explored for antibacterial potential. eurekaselect.comscielo.br Certain derivatives in this class have demonstrated potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus, as well as some Gram-negative organisms like NDM-1 Escherichia coli. eurekaselect.comscielo.br The mechanism for some of these compounds involves the disruption of FtsZ polymerization, a crucial process in bacterial cell division. eurekaselect.com

The following table summarizes the antibacterial activity of selected this compound derivatives:

Table 1: Antibacterial Efficacy of Selected this compound Derivatives| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-dione | General | Gram-positive bacteria | 2 - 16 nih.gov |

| Thiazole-thiazolidin-4-one | Compound 4b | Klebsiella pneumoniae | 62.5 nih.gov |

| Thiazole-thiazolidin-4-one | Compound 4c | Escherichia coli | <31.25 nih.gov |

| 5,7-diisoprenyloxyflavone | Compound 4k | Staphylococcus aureus RN4220 | 4.4 (µM) scielo.br |

Antifungal Properties

The antifungal potential of this compound derivatives has been well-documented, with activity against a range of pathogenic fungi, particularly Candida species. nih.govmdpi.comscielo.br A study on thiazole-1,3,5-triazine derivatives showed that two compounds, 5 and 9 , had excellent antifungal activity against Candida albicans and Candida glabrata, with MIC values lower than fluconazole (B54011) and comparable to amphotericin B. scielo.br

In another investigation, a series of newly synthesized thiazole (B1198619) derivatives were tested against clinical isolates of C. albicans. nih.gov Three derivatives, T2 , T3 , and T4 , demonstrated the highest activity with MIC values ranging from 0.008 to 0.98 µg/mL. nih.gov This activity was comparable, and in some cases stronger than the standard antifungal drug nystatin. nih.gov These compounds were found to exert a primarily fungicidal effect. nih.gov

Furthermore, thiazolylhydrazone derivatives have also been identified as potent anti-Candida agents. nih.gov Four such compounds exhibited MICs ranging from 0.125 to 16.0 μg/mL against C. albicans. nih.gov The mechanism of action for some antifungal thiazole derivatives is thought to involve the production of reactive oxygen species (ROS), which leads to fungal cell death. mdpi.com

The following table presents the antifungal activity of various this compound derivatives:

Table 2: Antifungal Properties of Selected this compound Derivatives| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|

| Thiazole-1,3,5-triazine | Compounds 5 and 9 | C. albicans, C. glabrata | Lower than fluconazole scielo.br |

| Thiazole derivative | Compounds T2, T3, T4 | C. albicans | 0.008 - 0.98 nih.gov |

| Thiazolylhydrazone | Compounds 1, 2, 3 | C. albicans | 0.125 - 2.0 nih.gov |

| Thiazole-thiazolidin-4-one | Compound 4f | C. glabrata | 31.25 scielo.br |

Antineoplastic and Cytotoxic Potentials

In addition to their antimicrobial effects, derivatives of this compound have emerged as promising candidates for anticancer therapy, exhibiting cytotoxicity against various human cancer cell lines through mechanisms that include the induction of apoptosis and modulation of key oncogenic pathways. frontiersin.orgmdpi.com

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines

A number of studies have demonstrated the in vitro cytotoxic effects of this compound derivatives. For example, a series of novel bis-thiazole derivatives were screened for their activity against a panel of cancer cell lines. frontiersin.org Compound 5c showed a potent IC50 value of 0.6 nM against the cervical cancer (HeLa) cell line, while compound 5f had an IC50 of 6 nM against the ovarian cancer (KF-28) cell line. frontiersin.org

Another study on newly synthesized thiazole derivatives reported their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One compound, 4c , which features a methoxy (B1213986) substitution, exhibited significant antiproliferative activity with IC50 values of 10.5 µM and 12.7 µM against MCF-7 and HepG2 cells, respectively. mdpi.com Similarly, 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives have shown promising results, with one compound displaying IC50 values of 4.37 µM against lung cancer (A-549) and 8.03 µM against HepG-2 cell lines. nih.govnih.gov

The following table summarizes the in vitro cytotoxicity of selected this compound derivatives:

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives| Compound Class | Derivative | Cancer Cell Line | IC50 |

|---|---|---|---|

| Bis-thiazole | Compound 5c | HeLa (Cervical) | 0.6 nM frontiersin.org |

| Bis-thiazole | Compound 5f | KF-28 (Ovarian) | 6 nM frontiersin.org |

| Thiazole derivative | Compound 4c | MCF-7 (Breast) | 10.5 µM mdpi.com |

| Thiazole derivative | Compound 4c | HepG2 (Liver) | 12.7 µM mdpi.com |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Compound 20b | A-549 (Lung) | 4.37 µM nih.govnih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Compound 20b | HepG-2 (Liver) | 8.03 µM nih.govnih.gov |

Exploration of Apoptosis-Inducing Mechanisms

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death. One study on bis-thiazole derivatives found that compound 5f induced apoptotic cell death in 82.76% of treated ovarian cancer cells, which was associated with cell cycle arrest at the G1 phase. frontiersin.org

The mechanism of apoptosis induction by these compounds often involves the mitochondrial pathway. nih.gov For instance, treatment of MGC-803 gastric cancer cells with a 1,2,3-triazole-5,6-diphenyl-1,2,4-triazine derivative led to a decrease in mitochondrial membrane potential and an increased expression of pro-apoptotic proteins like Bax, Cleaved-Caspase 9, and Cleaved-Caspase 3. nih.gov Another study on a novel Bcl-2 inhibitor, compound M1 , showed that it downregulated Bcl-2 expression and activated apoptosis by inducing mitochondrial dysfunction in breast cancer cells. frontiersin.org The induction of apoptosis by some pyrazolyl-1,2,3-thiadiazole conjugates has been demonstrated through the loss of mitochondrial membrane potential and the activation of caspase-3. researchgate.net

Modulation of Specific Oncogenic Pathways (e.g., Bcl-2 targeting)

A key target in the anticancer activity of many this compound derivatives is the Bcl-2 family of proteins, which are crucial regulators of apoptosis. nih.govresearchgate.net The overexpression of anti-apoptotic Bcl-2 proteins is a common feature of many cancers, contributing to their survival and resistance to therapy. nih.govresearchgate.net

Several studies have focused on developing thiazole-containing compounds that can inhibit Bcl-2. A series of fused triazolothiadiazoles were designed as Bcl-2 inhibitors, with the most potent analogue, 5k , showing selective growth-inhibitory activity against Bcl-2-expressing cancer cell lines with IC50 values between 0.31-0.7 µM. nih.govnih.gov This compound was also shown to disrupt the interaction between Bcl-2 and the pro-apoptotic protein Bim. nih.govnih.gov

Furthermore, research on bis-thiazole derivatives has revealed that their apoptotic effects are associated with the upregulation of pro-apoptotic genes like bax and the downregulation of the anti-apoptotic gene Bcl-2. frontiersin.org Molecular docking studies have suggested that some of these compounds may exert their effects through the inhibition of Pim-1 kinase, a downstream target of which is involved in the Bcl-2 pathway. frontiersin.org The ability of these compounds to target fundamental oncogenic pathways like Bcl-2 highlights their potential as selective and effective anticancer agents. mdpi.com

Anti-inflammatory Responses

Derivatives of this compound have demonstrated notable anti-inflammatory properties in various experimental models. This has spurred research into their mechanisms of action, particularly focusing on their performance in in vivo settings and their ability to suppress the production of key inflammatory molecules.

The anti-inflammatory potential of thiazole derivatives has been evaluated using established in vivo models that mimic aspects of human inflammation. A commonly used model is the carrageenan-induced paw edema test in rodents, which is a well-characterized model of acute inflammation. mdpi.com This model is particularly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and serves as a valuable initial screening tool for new anti-inflammatory agents. mdpi.com

In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group. Studies on various thiazole and thiazolidinone derivatives have utilized this model to demonstrate their anti-inflammatory effects. mdpi.combiointerfaceresearch.com Another in vivo model used to assess anti-inflammatory activity is the croton oil-induced ear edema model in mice. nih.govjppres.com This model allows for the evaluation of a compound's ability to reduce inflammation in a different tissue environment.

The inflammatory response is orchestrated by a complex network of chemical messengers known as pro-inflammatory mediators. These include cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), as well as products of the arachidonic acid cascade like prostaglandins (B1171923) and leukotrienes. mdpi.comscielo.brdb-thueringen.de The inhibition of the release or action of these mediators is a key strategy for controlling inflammation.

Research has shown that certain thiazole derivatives can modulate the release of these critical inflammatory molecules. For instance, some compounds have been investigated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.comdb-thueringen.de These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively. db-thueringen.de By inhibiting these enzymes, thiazole-containing compounds can effectively reduce the levels of these pro-inflammatory mediators.

Antiviral Activities

Several studies have explored the antiviral properties of thiazole derivatives against a range of viruses. For instance, certain 4-thiazolidinone (B1220212) derivatives incorporating an imidazo[2,1-b]thiazole (B1210989) moiety have shown moderate activity against various RNA viruses. jrespharm.com Specifically, one compound demonstrated consistent, albeit modest, activity against three strains of influenza A virus, including the 2009 pandemic H1N1 strain. jrespharm.com Other derivatives exhibited activity against vesicular stomatitis virus. jrespharm.com

Further research into arylidenehydrazide derivatives with an imidazo[2,1-b]thiazole core revealed antiviral potential. One compound, in particular, showed potent activity against feline coronavirus in cell cultures. turkjps.org Additionally, other compounds in this series displayed activity against herpes simplex virus-1 and vaccinia virus. turkjps.org The development of novel aminothiazole derivatives has also yielded compounds with significant antiviral activity against the PR8 influenza A strain, comparable to existing antiviral drugs. nih.gov The mechanism of antiviral action for some thiazole nucleosides has been linked to the inhibition of guanine (B1146940) nucleotide biosynthesis. nih.gov

Enzyme Modulation and Receptor Binding Profiling

The biological effects of this compound and its derivatives are often rooted in their ability to interact with specific enzymes and cellular receptors, thereby influencing key metabolic and signaling pathways.

Heat Shock Protein 90 (Hsp90): Hsp90 is a chaperone protein that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. wikipedia.orgijper.org Inhibition of Hsp90 is a promising strategy in cancer therapy. plos.org Novel classes of Hsp90 inhibitors based on imidazo[4,5-c]pyridine and 1,4,5-trisubstituted 1,2,3-triazole scaffolds, which can be conceptually related to substituted thiazoles, have been developed. nih.govnih.gov These inhibitors have shown high affinity for Hsp90 and have demonstrated the ability to induce the degradation of Hsp90 client proteins and increase the expression of the heat shock protein Hsp70. plos.orgnih.gov

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine. neurotorium.orgwikipedia.org Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. wikipedia.orgnih.gov Thiazole and thiazolidine (B150603) derivatives have been identified as selective inhibitors of MAO-B. researchgate.net Structure-activity relationship studies have shown that the thiazole ring is a key feature for achieving potent and selective inhibition of human MAO-B. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine. drugs.com Inhibitors of these enzymes are used to treat Alzheimer's disease. drugs.com Various thiazole derivatives have been synthesized and evaluated for their ability to inhibit AChE and BuChE. researchgate.netnih.gov Some 5-nitrothiophene-thiazole derivatives and 6-acetyl-5H-thiazolo[3,2-a]pyrimidine derivatives have shown inhibitory activity against these enzymes. researchgate.netnih.gov Additionally, novel thiazole salt AChE inhibitors have been discovered, exhibiting nanomolar inhibitory effects on human AChE. nih.gov

Adenosine (B11128) Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that are involved in various physiological processes. guidetopharmacology.org Thiazole and thiadiazole derivatives have been developed as antagonists for adenosine receptors. nih.gov Some thiazolo[5,4-d]pyrimidine (B3050601) derivatives have shown high affinity for both A1 and A2A adenosine receptors. mdpi.com Molecular docking studies have helped to understand the interactions between these compounds and the receptor binding sites. mdpi.com Furthermore, 2,3,5-substituted mdpi.combiointerfaceresearch.commdpi.comthiadiazoles have been investigated as allosteric modulators of adenosine receptors. nih.gov

Serotonin Receptors: Serotonin (5-HT) receptors are a large family of receptors involved in a wide range of physiological and psychological processes. bmbreports.org Targeting these receptors is a common approach for treating conditions like depression and migraine. medicalnewstoday.comunchealthcare.org Derivatives of mdpi.combiointerfaceresearch.commdpi.comtriazole, which can be structurally related to thiazoles, have been synthesized as ligands for the 5-HT1A serotonin receptor, with some showing high affinity and selectivity. nih.gov The binding of ligands to serotonin receptors can be complex, with specific amino acid residues in the receptor playing a key role in ligand recognition and receptor activation. nih.gov

Medicinal Chemistry Applications and Rational Drug Design

Design and Synthesis of Novel Thiazole-Based Therapeutic Agents

The synthesis of thiazole (B1198619) derivatives often involves established chemical reactions. For instance, the Hantzsch thiazole synthesis is a classic method for creating the thiazole ring. More contemporary approaches include microwave-assisted synthesis, which can accelerate reaction times and improve yields. researchgate.net The synthesis of target compounds often involves multi-step procedures, starting from simpler precursors and building complexity to achieve the desired final molecule. frontiersin.orgfrontiersin.org For example, 5-substituted-1,3,4-thiadiazole-2-thiols can be synthesized in a three-step process. researchgate.net

Scaffold Optimization for Enhanced Biological Potency and Selectivity

Scaffold optimization is a critical process in drug discovery where the core structure of a compound is systematically modified to enhance its biological activity and selectivity towards a specific target. For thiazole-based compounds, this involves altering substituents on the thiazole ring to improve interactions with the target protein.

Molecular docking studies are instrumental in guiding these modifications. For example, in the development of human dihydrofolate reductase (DHFR) inhibitors, docking studies revealed that the methyl group on the thiazole ring interacts with hydrophobic residues like Phe34 and Leu22, stabilizing the enzyme-inhibitor complex. vulcanchem.com Similarly, for inhibitors of the adenosine (B11128) A2A receptor, the insertion of a fluorine or chlorine atom at a specific position on a related thiazolo[5,4-d]pyrimidine (B3050601) scaffold led to the most potent compounds due to favorable interactions with residues such as Leu267, Met270, and Tyr271. nih.gov

Structure-activity relationship (SAR) studies further inform the optimization process. In a series of indole-based triazolo-thiazole compounds targeting the anti-apoptotic protein Bcl-2, SAR analysis showed that dimethoxyphenyl substitutions were most favorable for potent activity. nih.gov The position of these substitutions also played a crucial role, with 2,4-dimethoxyphenyl showing superior activity to 3,5-dimethoxyphenyl. nih.gov These findings highlight how subtle changes to the chemical structure can significantly impact biological function.

Strategies for Overcoming Drug Resistance

Drug resistance is a major obstacle in the treatment of diseases like cancer and bacterial infections. Thiazole derivatives are being actively investigated for their potential to overcome these resistance mechanisms. nih.gov

One strategy involves developing compounds that are effective against resistant strains. For instance, novel quinazoline-thiazole derivatives have been synthesized and tested against non-small cell lung cancer (NSCLC) cell lines with EGFR mutations that confer resistance to existing therapies like osimertinib. digitellinc.com Compounds such as SP-12F, SP-11Cl, and SP-14G have shown promising activity against both sensitive and resistant EGFR mutations, making them potential candidates for next-generation EGFR inhibitors. digitellinc.com

Another approach is to develop agents that can reverse multidrug resistance (MDR). Benzo[a]quinolizin-4-one derivatives have been shown to reverse etoposide (B1684455) resistance in lung cancer cells by increasing the intracellular accumulation of the drug without altering the expression of the P-glycoprotein (P-gp) efflux pump. nih.gov This suggests that these compounds may inhibit the function of P-gp, a key player in MDR.

Hybridization of two pharmacophore scaffolds into a single molecule is another strategy aimed at reducing drug resistance and potential side effects. nih.gov

Hybrid Pharmacophore Strategies Incorporating Thiazolethiol Moieties

Hybrid pharmacophore strategies involve combining two or more pharmacophoric units into a single molecule to target multiple biological pathways or to enhance the activity at a single target. This approach can lead to compounds with improved efficacy and a reduced likelihood of developing resistance. nih.gov

The thiazole nucleus is a valuable component in such strategies. For example, indole-based compounds have been hybridized with various heterocyclic moieties, including thiazole, to create potent anticancer agents. nih.gov These hybrid structures can exhibit unique physicochemical and pharmacokinetic properties. nih.gov

A study on dynamic hybrid pharmacophore models (DHPM) for anti-tuberculosis drug discovery demonstrated the potential of this approach. By creating models that represent the combined interaction features of different binding sites on a target enzyme, researchers were able to identify novel chemotypes with significant structural diversity and improved binding strength. nih.gov This highlights the power of computational methods in designing effective hybrid molecules.

Lead Compound Identification and Structure-Guided Optimization

Lead compound identification is the process of finding a promising molecule that can be further developed into a drug. Thiazole derivatives have emerged as lead compounds for a variety of therapeutic targets.

For instance, a p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation. rsc.org This compound, with an IC50 of approximately 10 μM, serves as a promising starting point for the development of new anti-inflammatory drugs. rsc.org In another example, a series of 5-cyano-6-phenyl-pyrimidin-based derivatives were optimized to identify potent inhibitors of the DCN1-UBE2M protein-protein interaction, with a thiazolethiol group proving to be a highly effective substitution. uio.no